Cas no 1736-56-7 (4-(Trifluoromethyl)phenylglyoxal)

1736-56-7 structure
Nome del prodotto:4-(Trifluoromethyl)phenylglyoxal
4-(Trifluoromethyl)phenylglyoxal Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
- 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE
- (4-trifluoromethylphenyl)(oxo)acetaldehyde
- 1-Trifluormethyl-4-glyoxyloyl-benzol
- 2-[4-(trifluoromethyl)phenyl]-2-oxoethanal
- 4'-(trifluoromethyl)phenylglyoxal
- Oxo[4-(Trifluoromethyl)Phenyl]Acetaldehyde Hydrate
- 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE , DRY WT. BASIS
- 4-(Trifluoromethyl)phenylglyoxal hydrate, 97+%
- 4-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE, 98%, DRY WT. BASIS
- FT-0647467
- AS-67572
- SCHEMBL294902
- DTXSID80906793
- EN300-7466608
- oxo[4-(trifluoromethyl)phenyl]acetaldehyde
- A800483
- A811542
- 101906-05-2
- 4-(Trifluoromethyl)phenylglyoxalhydrate
- 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde
- 1736-56-7
- Benzeneacetaldehyde, alpha-oxo-4-(trifluoromethyl)-
- Z1269154151
- 2-oxidanylidene-2-[4-(trifluoromethyl)phenyl]ethanal
- AKOS016001145
- CS-0260201
- G28988
- 4-(Trifluoromethyl)phenylglyoxal
-
- MDL: MFCD08533289
- Inchi: InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H
- Chiave InChI: BGOMXTCPIUNFKR-UHFFFAOYSA-N
- Sorrisi: C1=C(C=CC(=C1)C(F)(F)F)C(=O)C=O
- BRN: 2261131
Proprietà calcolate
- Massa esatta: 220.03500
- Massa monoisotopica: 202.024
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 227
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 34.1A^2
Proprietà sperimentali
- Colore/forma: Solido bianco o giallo grigiastro
- Densità: g/cm3
- Punto di fusione: 83-85°C
- Punto di ebollizione: 223.3°Cat760mmHg
- Punto di infiammabilità: 84.1°C
- PSA: 57.53000
- LogP: 1.19880
- Solubilità: Non determinato
4-(Trifluoromethyl)phenylglyoxal Informazioni sulla sicurezza
4-(Trifluoromethyl)phenylglyoxal Dati doganali
- CODICE SA:2914700090
- Dati doganali:
Codice doganale cinese:
2914700090Panoramica:
2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%
4-(Trifluoromethyl)phenylglyoxal Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7466608-0.25g |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde |
1736-56-7 | 95% | 0.25g |
$36.0 | 2024-05-23 | |
TRC | T900323-100mg |
4-(Trifluoromethyl)phenylglyoxal |
1736-56-7 | 100mg |
$ 95.00 | 2022-06-02 | ||
TRC | T900323-50mg |
4-(Trifluoromethyl)phenylglyoxal |
1736-56-7 | 50mg |
$ 65.00 | 2022-06-02 | ||
Enamine | EN300-7466608-0.5g |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde |
1736-56-7 | 95% | 0.5g |
$57.0 | 2024-05-23 | |
A2B Chem LLC | AA91898-5g |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 5g |
$793.00 | 2024-04-20 | |
A2B Chem LLC | AA91898-1g |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 1g |
$209.00 | 2024-04-20 | |
A2B Chem LLC | AA91898-250mg |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 250mg |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AA91898-50mg |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 50mg |
$55.00 | 2024-01-03 | |
1PlusChem | 1P001ZIY-1g |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 1g |
$147.00 | 2024-06-19 | |
1PlusChem | 1P001ZIY-100mg |
Benzeneacetaldehyde, α-oxo-4-(trifluoromethyl)- |
1736-56-7 | 95% | 100mg |
$90.00 | 2024-06-19 |
4-(Trifluoromethyl)phenylglyoxal Letteratura correlata
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
1736-56-7 (4-(Trifluoromethyl)phenylglyoxal) Prodotti correlati
- 38923-38-5(Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)-)
- 101906-05-2(4-Trifluoromethylphenylglyoxal)
- 876-03-9(3-(Aminomethyl)benzoic acid hydrochloride)
- 1806606-34-7(Ethyl 4-fluoro-3-propionylbenzoate)
- 2680904-74-7(2-(Acetamidomethyl)-3,3-dimethylbutanoic acid)
- 51055-31-3(N-propylpyridine-3-carboxamide)
- 171522-80-8(4-(Hydroxymethyl)-2,6-piperidinedione)
- 1160574-46-8(1-Bromo-2-chloro-3,5,6-trifluorobenzene)
- 331842-73-0(3,5-difluoro-N,N-dimethylbenzamide)
- 1361695-30-8(2-Fluoro-3-(2,3,5-trichlorophenyl)isonicotinaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1736-56-7)4-(Trifluoromethyl)phenylglyoxal

Purezza:99%
Quantità:10g
Prezzo ($):1222.0